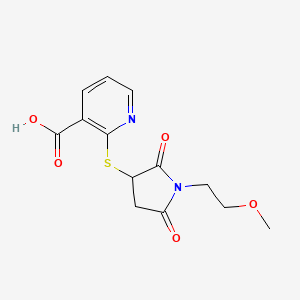![molecular formula C21H16F3N5O3 B2714445 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941884-17-9](/img/structure/B2714445.png)
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a highly specialized compound known for its significant role in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by a complex molecular structure, which contributes to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves a multi-step process. This can include the following general steps:
Formation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions.
Introduction of the phenyl groups via electrophilic aromatic substitution.
Acylation reactions to incorporate the acetamide moiety. Reaction conditions often require careful control of temperature, pH, and solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using batch or continuous processes. Advanced techniques such as flow chemistry can be employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the final high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the oxo functional group.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Depending on the reaction type, the products can vary significantly. Oxidation might yield sulfoxides, reduction could produce alcohols, and substitutions can introduce various functional groups, tailoring the compound for specific applications.
Applications De Recherche Scientifique
This compound is extensively utilized in multiple domains:
Chemistry
Catalysis: Acts as a catalyst in organic reactions due to its stable framework and reactive sites.
Material science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Enzyme inhibition: Functions as an inhibitor for certain enzymes, useful in studying biochemical pathways.
Drug development: Potential use in designing new pharmaceuticals targeting specific diseases.
Medicine
Therapeutics: Investigated for its potential therapeutic effects, particularly in inflammatory and neurological disorders.
Industry
Agrochemicals: Components of pesticides and herbicides, contributing to agricultural advancements.
Polymer science: Used in the synthesis of specialty polymers with enhanced properties.
Mécanisme D'action
The mechanism by which 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide exerts its effects is multifaceted.
Molecular Targets and Pathways
Enzyme interaction: Binds to active sites on enzymes, inhibiting their activity and altering biochemical pathways.
Receptor modulation: Interacts with cellular receptors, affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
When compared to structurally similar compounds, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique combination of functional groups and stability.
Similar Compounds
1-phenyl-3-(4-pyridazinyl)-2-propen-1-one
4-(trifluoromethyl)phenyl)-2-pyrazoline
These compounds share some structural elements but differ in specific functional groups and overall reactivity.
By encapsulating this compound's synthesis, reactivity, and applications, we gain a comprehensive understanding of its significance in various scientific fields. Intriguing, right?
Propriétés
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-17-11-25-29(15-5-3-2-4-6-15)19(17)20(31)28(27-13)12-18(30)26-14-7-9-16(10-8-14)32-21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQFLPJYOAUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

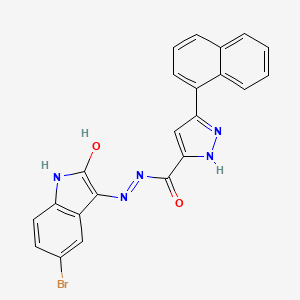
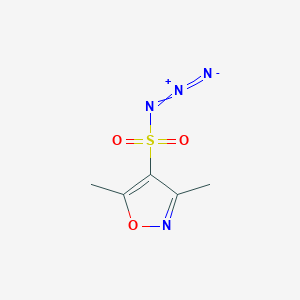
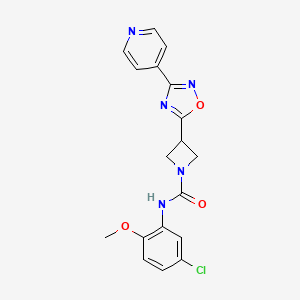
![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)
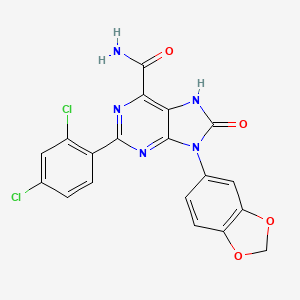
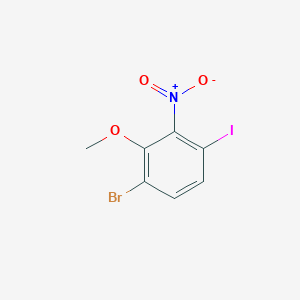
![8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714373.png)
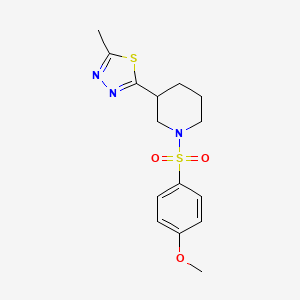
![2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2714380.png)
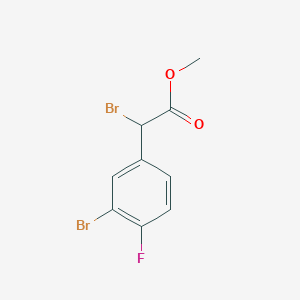
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2714383.png)
